2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Analytical Chemistry Chromatography Pharmaceutical Quality Control

This specific quinoline scaffold (CAS 68236-23-7) is essential where the 2-chloro leaving group enables nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling—reactivity absent in non-halogenated analogs such as 6,7-dimethoxyquinoline-3-carbaldehyde. The 6,7-dimethoxy substitution pattern tunes electronic density, governing both aldehyde reactivity and regioselectivity in cyclization. Use for constructing pyrimido[4,5-b]quinoline and pyrazolo[3,4-b]quinoline fused polycyclic systems, or as a selective derivatization agent for HPLC-fluorescence detection of chlorophenolic preservatives. Substitution with structurally similar aldehydes leads to synthetic failure. Insist on exact CAS 68236-23-7 to ensure route reproducibility and batch-to-batch consistency.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 68236-23-7
Cat. No. B187288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde
CAS68236-23-7
Synonyms2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde
CDQCA
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=O
InChIInChI=1S/C12H10ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-6H,1-2H3
InChIKeyCCJKLPYJNAHFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (CAS 68236-23-7): A Core Scaffold for Heterocyclic Synthesis and Analytical Derivatization


2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (CAS 68236-23-7) is a heterocyclic quinoline derivative bearing a reactive 2-chloro substituent, 6,7-dimethoxy electron-donating groups, and a 3-carbaldehyde functionality. With a molecular formula C₁₂H₁₀ClNO₃ and molecular weight of 251.67 g/mol, the compound exhibits a melting point of 265-267 °C and requires storage under inert gas at 2-8°C to maintain stability . The molecule serves primarily as a synthetic building block, with the 2-chloro position enabling nucleophilic aromatic substitution and cross-coupling reactions, while the 3-carbaldehyde group facilitates condensation, Schiff base formation, and further functionalization . Commercially available at purities typically ranging from 95% to 98%, this compound occupies a specific niche among quinoline-3-carbaldehyde derivatives .

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (68236-23-7): Why Non-Chlorinated or Alternative Quinoline Aldehydes Are Not Direct Replacements


Generic substitution of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde with structurally related quinoline aldehydes is not chemically equivalent and frequently leads to synthetic pathway failure or altered product profiles. The 2-chloro substituent is the essential leaving group for nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions that define downstream derivatization; non-chlorinated analogs such as 6,7-dimethoxyquinoline-3-carbaldehyde (CAS 95395-21-4) lack this reactive handle entirely, rendering them inert under the same reaction conditions . Furthermore, the combined presence of the 6,7-dimethoxy substitution pattern significantly modulates the electronic density of the quinoline core, affecting both the reactivity of the 3-carbaldehyde group and the regioselectivity of cyclization reactions. Compounds with alternative substitution patterns (e.g., 4-carbaldehyde regioisomers, or analogs lacking the 6,7-dimethoxy groups) yield different condensation products and cannot replicate the synthetic outcomes documented for this specific scaffold [1]. Procurement of the exact CAS 68236-23-7 compound is therefore a prerequisite for reproducing literature procedures or maintaining consistent synthetic route validation.

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: Head-to-Head Comparative Evidence for Informed Procurement


HPLC Fluorogenic Derivatization: Reaction Conditions and Detection Parameters for 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde has been validated as a fluorogenic pre-column derivatization reagent for HPLC analysis of chlorophenols, including chlorocresol and chloroxylenol in pharmaceutical creams and ointments. The compound reacts with 2- and 4-chlorophenols at 110°C for 50 minutes to yield fluorescent ethers detectable via reversed-phase HPLC with excitation at λ_exc = 360 nm and emission at λ_em = 500 nm [1]. This represents a specific analytical application not demonstrated for the non-chlorinated analog 6,7-dimethoxyquinoline-3-carbaldehyde (CAS 95395-21-4) or other quinoline-3-carbaldehydes lacking the 2-chloro leaving group, which would be unreactive toward phenolic oxygen nucleophiles under these conditions.

Analytical Chemistry Chromatography Pharmaceutical Quality Control

Synthetic Versatility: 2-Chloro Leaving Group Enables Nucleophilic Substitution and Cross-Coupling Chemistry

The 2-chloro substituent of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde provides a critical reactive handle for downstream derivatization that is entirely absent in the non-chlorinated analog 6,7-dimethoxyquinoline-3-carbaldehyde (CAS 95395-21-4) . This structural feature enables S_NAr reactions with amines, thiols, and alkoxides, as well as palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings at the C2 position, all while retaining the 3-carbaldehyde functionality for orthogonal condensation chemistry [1]. In contrast, 6,7-dimethoxyquinoline-3-carbaldehyde (CAS 95395-21-4) can only undergo reactions at the 3-carbaldehyde group, severely limiting scaffold diversification potential. The 2-chloro-3-formylquinoline scaffold class, of which the target compound is a member, is explicitly noted in synthetic reviews as a privileged intermediate for constructing biologically active heterocycles including pyrimido[4,5-b]quinolines and pyrazolo[3,4-b]quinolines [1].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Commercial Availability and Quality Specifications: Purity Range Across Global Suppliers

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (CAS 68236-23-7) is commercially available from multiple established chemical suppliers with reported purities ranging from 95% to 98% . Bidepharm offers the compound at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC analysis . MolCore supplies the compound at ≥98% purity under ISO-certified quality systems . In contrast, the non-chlorinated analog 6,7-dimethoxyquinoline-3-carbaldehyde (CAS 95395-21-4) is less widely stocked and is currently listed as having limited availability with pricing not established at certain major distributors, indicating a more constrained supply chain . The broader vendor network for CAS 68236-23-7 provides procurement flexibility and competitive pricing options not available for the non-chlorinated comparator.

Chemical Procurement Supply Chain Quality Control

Recommended Procurement Scenarios for 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (CAS 68236-23-7)


HPLC Method Development for Pharmaceutical Preservative Quantitation

Procure this compound when developing or validating HPLC-fluorescence methods for the quantitative analysis of chlorophenol-based preservatives (chlorocresol, chloroxylenol) in topical pharmaceutical formulations. The validated derivatization protocol (110°C, 50 min, λ_exc 360 nm / λ_em 500 nm) provides a selective and sensitive detection strategy not achievable with non-halogenated quinoline aldehydes [1].

Medicinal Chemistry Campaigns Requiring Orthogonal Scaffold Functionalization

Select this building block when synthetic routes demand sequential or orthogonal derivatization at both the C2 and C3 positions of the quinoline core. The 2-chloro group enables late-stage diversification via S_NAr or cross-coupling reactions after initial aldehyde functionalization, a capability absent in the non-chlorinated analog 6,7-dimethoxyquinoline-3-carbaldehyde [1][2].

Synthesis of Fused Heterocyclic Systems via Tandem Condensation-Cyclization Sequences

Utilize this compound for the construction of pyrimido[4,5-b]quinoline, pyrazolo[3,4-b]quinoline, and related fused polycyclic systems. The 2-chloro-3-formylquinoline scaffold class is a documented precursor for these biologically relevant heterocycles, with established reaction protocols using urea, thiourea, and hydrazine derivatives under microwave or conventional heating conditions [2].

Supply Chain Diversification and Routine Laboratory Procurement

Select CAS 68236-23-7 over structurally similar but less commercially available quinoline aldehydes when consistent supply, competitive pricing, and documented quality specifications (95-98% purity with batch QC) are critical procurement considerations. The compound's presence in multiple supplier catalogs ensures availability across global regions .

Technical Documentation Hub

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